m-Hydroxyphenylglycol

Description

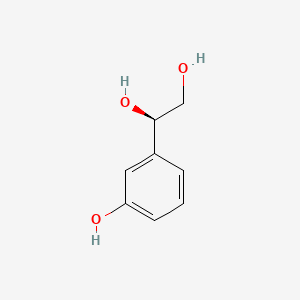

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-hydroxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8-11H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAVPIJUJIGGGG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158551-93-0 | |

| Record name | m-Hydroxyphenylglycol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158551930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-HYDROXYPHENYLGLYCOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7857ZCE9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of M Hydroxyphenylglycol

Precursor Substrates and Enzymatic Transformations

The journey from the potent neurotransmitter norepinephrine (B1679862) to its less active metabolite, MHPG, is orchestrated by a series of specific enzymatic reactions. This biotransformation pathway ensures the tightly regulated clearance of norepinephrine from the synaptic cleft and the circulation, thereby modulating noradrenergic signaling.

Norepinephrine as the Primary Precursor

The biosynthesis of m-Hydroxyphenylglycol begins with norepinephrine, a catecholamine that plays a crucial role in the body's "fight or flight" response, attention, and arousal. nih.govrupahealth.com Norepinephrine is synthesized from the amino acid tyrosine through a series of enzymatic steps. rupahealth.com Once norepinephrine has exerted its effects by binding to adrenergic receptors, it is cleared from the synaptic cleft through reuptake transporters or metabolic degradation. nih.gov It is this degradation process that directly leads to the formation of MHPG, making norepinephrine the essential starting substrate for this metabolic pathway. nih.gov

Role of Monoamine Oxidase (MAO)

A pivotal enzyme in the degradation of norepinephrine is Monoamine Oxidase (MAO), a mitochondrial-bound enzyme that catalyzes the oxidative deamination of monoamines. nih.gov MAO acts on norepinephrine to convert it into an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde. nih.gov This enzymatic step is crucial as it represents a major pathway for the inactivation of norepinephrine within the neuron and in extraneuronal tissues. nih.gov There are two isoforms of MAO, MAO-A and MAO-B, with MAO-A preferentially metabolizing norepinephrine. mdpi.com

Role of Catechol-O-methyltransferase (COMT)

Another key enzyme in the metabolic fate of norepinephrine is Catechol-O-methyltransferase (COMT). nih.gov COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure of norepinephrine or its metabolites. nih.govtaylorandfrancis.com In the context of MHPG formation, COMT can act on norepinephrine to form normetanephrine, or it can act on the intermediate metabolite, dihydroxyphenylglycol (DHPG), to form MHPG. nih.gov This methylation step is essential for the eventual formation of MHPG. rupahealth.com

Involvement of Aldehyde Reductase and Alcohol Dehydrogenase

Following the action of MAO on norepinephrine, the resulting aldehyde intermediate is rapidly metabolized. nih.gov This is where aldehyde reductase and, to a lesser extent, alcohol dehydrogenase come into play. researchgate.netnih.gov These enzymes are responsible for the reduction of the aldehyde intermediate to its corresponding alcohol, 3,4-dihydroxyphenylglycol (B133932) (DHPG). nih.gov Alcohol dehydrogenase and aldehyde dehydrogenase are families of enzymes responsible for the metabolism of a wide range of alcohols and aldehydes, respectively. nih.gov

Formation of Intermediate and Downstream Metabolites

The biosynthesis of MHPG is not a direct conversion from norepinephrine but involves the formation of a key intermediate metabolite. The subsequent metabolism of this intermediate is the final step in the production of MHPG.

Formation from Dihydroxyphenylglycol (DHPG)

The immediate precursor to this compound is 3,4-dihydroxyphenylglycol (DHPG). nih.gov As previously mentioned, DHPG is formed from the reduction of the aldehyde intermediate produced by the action of MAO on norepinephrine. nih.gov Once DHPG is formed, it becomes the substrate for the enzyme Catechol-O-methyltransferase (COMT). nih.gov COMT methylates DHPG, leading to the formation of this compound. nih.gov Therefore, the concentration of MHPG is directly influenced by the rates of both the formation of DHPG from norepinephrine and the subsequent methylation of DHPG by COMT.

| Enzyme | Action in MHPG Biosynthesis |

| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of norepinephrine to form 3,4-dihydroxyphenylglycolaldehyde. |

| Catechol-O-methyltransferase (COMT) | Transfers a methyl group to dihydroxyphenylglycol (DHPG) to form this compound (MHPG). |

| Aldehyde Reductase | Reduces 3,4-dihydroxyphenylglycolaldehyde to 3,4-dihydroxyphenylglycol (DHPG). |

| Alcohol Dehydrogenase | Also involved in the reduction of 3,4-dihydroxyphenylglycolaldehyde to DHPG. |

| Metabolite | Role in Pathway |

| Norepinephrine | Primary precursor for the biosynthesis of MHPG. |

| 3,4-dihydroxyphenylglycolaldehyde | Unstable intermediate formed by the action of MAO on norepinephrine. |

| Dihydroxyphenylglycol (DHPG) | Key intermediate metabolite and the direct precursor to MHPG. |

| This compound (MHPG) | The final glycol metabolite in this specific degradation pathway of norepinephrine. |

Further Metabolism to Vanillylmandelic Acid (VMA)

This compound (MHPG), a primary metabolite of norepinephrine, undergoes further enzymatic conversion to form vanillylmandelic acid (VMA), the major end-product of norepinephrine and epinephrine metabolism rupahealth.comdroracle.ai. This metabolic process occurs predominantly in the liver healthmatters.ioresearchgate.net.

The conversion pathway involves a two-step oxidation process catalyzed by sequential enzymatic actions. Initially, MHPG is oxidized by alcohol dehydrogenase (ADH) to a short-lived aldehyde intermediate, 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL) researchgate.netnih.gov. Subsequently, this intermediate is rapidly converted to VMA by the enzyme aldehyde dehydrogenase (AD) researchgate.nethmdb.ca. Research indicates that a significant portion of MHPG is metabolized through this pathway, with studies showing that over half of administered MHPG is converted to VMA in the body nih.govnih.gov. While VMA is the primary endpoint, a minor fraction of MHPG can also be metabolized to vanillic acid nih.gov.

Enzymatic Conversion of MHPG to VMA

| Step | Substrate | Enzyme | Product | Primary Location |

|---|---|---|---|---|

| 1 | This compound (MHPG) | Alcohol Dehydrogenase (ADH) | 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL) | Liver |

| 2 | 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL) | Aldehyde Dehydrogenase (AD) | Vanillylmandelic Acid (VMA) | Liver |

Tissue-Specific Metabolic Dynamics

The metabolism of this compound displays significant variation between the central nervous system and peripheral tissues, which influences its utility as a biomarker for noradrenergic activity in different bodily compartments msdmanuals.comkhanacademy.org.

Central Nervous System Metabolism of this compound

Within the brain, MHPG is the principal metabolite of norepinephrine wikipedia.orgplos.org. Its formation is a key indicator of noradrenergic turnover within the central nervous system (CNS) medchemexpress.commdpi.com. The concentration of MHPG in the cerebrospinal fluid (CSF) is frequently measured as a proxy for CNS norepinephrine metabolism nih.gov. Studies have shown that levels of MHPG in the CSF, after appropriate correction for its plasma contribution, reflect its rate of formation within the CNS nih.gov. This is possible because unconjugated MHPG is lipophilic and can readily diffuse across the blood-brain barrier, leading to a free exchange between plasma, CSF, and nerve tissues nih.govmedrxiv.org.

Research comparing MHPG with its precursor, 3,4-dihydroxyphenylglycol (DHPG), in rat brain has shown that their concentrations can be similar, suggesting that DHPG formation and efflux are also critical aspects of norepinephrine metabolic clearance in the CNS nih.gov. The ratio of MHPG to norepinephrine (MHPG/NE) in brain tissue is often used as an index of noradrenergic catabolism and turnover researchgate.net.

Peripheral Metabolism of this compound

In the periphery, MHPG is formed from norepinephrine metabolized in tissues outside the CNS, such as by sympathetic nerves researchgate.netnih.gov. Plasma levels of MHPG reflect the total norepinephrine metabolism throughout the body nih.gov. A substantial portion of peripherally produced MHPG is transported to the liver, where it is converted into VMA healthmatters.ioresearchgate.net.

Unlike in the CNS, MHPG is not the sole major metabolite in the periphery. While it is a significant product, a large amount is rapidly oxidized to VMA. Consequently, urinary MHPG levels are not a direct or valid measure of brain-specific norepinephrine activity nih.govnih.gov. It has been established that less than 20% of the MHPG found in urine originates from the brain nih.gov. The majority is derived from the peripheral metabolism of norepinephrine, making urinary MHPG an index of total-body sympathetic activity rather than a specific marker for central processes nih.govtaylorandfrancis.com.

Comparison of MHPG Metabolism: CNS vs. Periphery

| Characteristic | Central Nervous System (CNS) | Peripheral Tissues |

|---|---|---|

| Primary Role | Principal metabolite of norepinephrine wikipedia.orgplos.org | Intermediate metabolite of norepinephrine nih.gov |

| Key Biomarker Matrix | Cerebrospinal Fluid (CSF) nih.govnih.gov | Plasma, Urine nih.gov |

| Significance of Measurement | Index of central noradrenergic turnover (after correction for plasma levels) nih.govtaylorandfrancis.com | Index of total-body noradrenergic turnover nih.gov |

| Subsequent Metabolism | Limited further metabolism within the brain; efflux into CSF and plasma nih.gov | Extensive conversion to Vanillylmandelic Acid (VMA) in the liver healthmatters.ioresearchgate.net |

| Contribution to Urinary MHPG | Minor (less than 20%) nih.gov | Major (over 80%) nih.govnih.gov |

Analytical Methodologies for M Hydroxyphenylglycol Quantification in Research

Chromatographic Techniques

Chromatographic methods are the cornerstone of MHPG analysis, offering high selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely utilized method for the determination of unconjugated MHPG in biological fluids like plasma and brain tissue. nih.govnih.govnih.gov This technique is recognized for its speed, selectivity, and sensitivity, allowing for the direct analysis of samples often without the need for complex derivatization. nih.gov The principle of ECD is based on measuring the current resulting from the oxidation or reduction of electrochemically active compounds, such as MHPG, as they elute from the HPLC column. antecscientific.com

The sensitivity of HPLC-ECD is suitable for clinical studies, with detection limits reported to be as low as 2 pmol/ml. nih.gov The precision of this method is also a significant advantage, with intra- and inter-assay coefficients of variation (CV) reported at 7.5% and 8.8%, respectively. nih.gov The accuracy of HPLC-ECD for MHPG measurement has been validated by comparing its results with those obtained from gas chromatographic-mass spectrometric assays, showing a strong correlation (correlation coefficient of 0.96) with no significant bias between the two methods. nih.gov

A typical HPLC-ECD setup for MHPG analysis involves a reversed-phase C18 column with an isocratic mobile phase. nih.govresearchgate.net The mobile phase often consists of a buffer solution with organic modifiers like methanol (B129727) or acetonitrile (B52724) to achieve optimal separation. researchgate.net Careful regulation of the column temperature is crucial for reproducible results. nih.gov The electrochemical detector, often with a glassy carbon electrode, is set at a specific potential to maximize the signal for MHPG while minimizing background noise. nih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Limit of Detection | 2 pmol/ml | nih.gov |

| Intra-assay Precision (CV) | 7.5% | nih.gov |

| Inter-assay Precision (CV) | 8.8% | nih.gov |

| Accuracy (Correlation with GC-MS) | 0.96 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool for the identification and quantification of MHPG in biological samples. wikipedia.org This method combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. wikipedia.org GC-MS is often considered a "gold standard" for forensic substance identification due to its ability to provide a definitive identification of a particular substance. wikipedia.org

For the analysis of MHPG, which is a non-volatile compound, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis. mdpi.com Common derivatization procedures involve acylation or silylation. gcms.cz For instance, MHPG can be assayed as its acetyl-trifluoroacyl ester. nih.gov The use of stable isotope-labeled internal standards, such as deuterated MHPG ([2H3]MHPG), is a common practice to ensure accurate quantification by correcting for variations during sample preparation and analysis. nih.gov

The sensitivity of GC-MS for MHPG analysis is high, with attainable assay sensitivities of at least 1 ng per sample for free glycols. nih.gov The high temperatures used in the GC-MS injection port (around 300°C) can sometimes lead to thermal degradation of the analyte, which is a factor to be considered during method development. wikipedia.org

Immunological and Enzymatic Assays

Immunological and enzymatic assays offer an alternative to chromatographic methods, often with the advantage of higher throughput and simpler sample preparation.

Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the quantification of MHPG in various biological samples, including serum, plasma, tissue homogenates, and cell culture supernatants. assaygenie.comelkbiotech.com These assays are typically based on the principle of competitive inhibition. elkbiotech.com In this format, MHPG in the sample competes with a fixed amount of labeled MHPG for binding to a limited number of antibody sites. assaygenie.com The amount of labeled MHPG bound to the antibody is inversely proportional to the concentration of MHPG in the sample.

The detection range for commercially available MHPG ELISA kits is typically in the range of 0.16 to 10 ng/mL, with a sensitivity of around 0.066 ng/mL. elkbiotech.comemelcabio.com These kits generally demonstrate good precision, with intra-assay and inter-assay coefficients of variation below 8% and 10%, respectively. elkbiotech.com The assay procedure involves several steps, including incubation with antibodies and enzyme conjugates, washing steps, and the addition of a substrate to produce a colorimetric signal that is measured spectrophotometrically. elkbiotech.comassaygenie.com

| Parameter | Value | Source |

|---|---|---|

| Assay Type | Competitive Inhibition | elkbiotech.com |

| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates | elkbiotech.com |

| Detection Range | 0.16-10 ng/mL | elkbiotech.com |

| Sensitivity | 0.066 ng/mL | elkbiotech.com |

| Intra-assay Precision (CV%) | <8% | elkbiotech.com |

| Inter-assay Precision (CV%) | <10% | elkbiotech.com |

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte before instrumental analysis. phenomenex.com For HPLC-ECD analysis of MHPG, a common sample preparation method involves liquid-liquid extraction with a solvent like ethyl acetate. nih.govnih.gov This is often followed by a back-extraction into an aqueous phase before injection into the HPLC system. nih.gov The extraction recovery of MHPG using this method is reported to be around 55-60%. nih.gov

For GC-MS analysis, derivatization is a mandatory step to make MHPG volatile. mdpi.comnih.gov This typically involves a two-step process of methoximation followed by silylation. youtube.com Methoxyamination protects the aldehyde and keto groups, reducing the formation of multiple derivatives. youtube.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. nih.govyoutube.com The derivatization conditions, such as temperature and reaction time, need to be carefully optimized for efficient and reproducible results. nih.govsigmaaldrich.com

Considerations for Cross-Species Comparative Studies in this compound Measurement

When conducting research involving different species, it is crucial to consider the potential for species-specific differences in the metabolism of norepinephrine (B1679862) and, consequently, in the levels and forms of MHPG. labcorp.com Cross-species metabolite profiling helps in understanding the biotransformation of compounds and is important for the appropriate selection of animal models in nonclinical safety studies. labcorp.combioivt.com

Research has shown significant differences in MHPG metabolism between rats and primates. nih.gov For example, in the primate central nervous system, the concentration of MHPG is much higher than that of another norepinephrine metabolite, 3,4-dihydroxyphenylglycol (B133932) (DHPG), and both are primarily in the unconjugated form. nih.gov In contrast, in the rat brain, DHPG concentrations are generally higher than MHPG, and both metabolites exist predominantly as conjugates. nih.gov Rat and primate plasma both contain more MHPG than DHPG. nih.gov These differences highlight the importance of measuring the relevant metabolites in the appropriate species to accurately assess norepinephrine metabolism. nih.gov Methodological differences between laboratories can also contribute to variations in reported MHPG values, emphasizing the need for standardized and validated analytical methods in cross-species studies. nih.gov

Neurobiological Correlates and Functional Implications of M Hydroxyphenylglycol in Preclinical Models

m-Hydroxyphenylglycol as an Index of Noradrenergic Activity

MHPG levels provide a reliable reflection of norepinephrine (B1679862) turnover, which encompasses the synthesis, release, and degradation of the neurotransmitter. In the central nervous system, norepinephrine that is released into the synaptic cleft is primarily cleared through reuptake into the presynaptic neuron. A significant portion of this recaptured norepinephrine, as well as newly synthesized norepinephrine that is not stored in vesicles, is metabolized intraneuronally by the enzyme monoamine oxidase (MAO) to form 3,4-dihydroxyphenylglycol (B133932) (DHPG). nih.gov This intermediate is then typically converted to MHPG by catechol-O-methyltransferase (COMT). mdpi.com

Consequently, an increase in the neuronal firing of noradrenergic neurons leads to greater release and subsequent metabolism of norepinephrine, resulting in elevated MHPG concentrations. Studies have shown a direct correlation between the rate of norepinephrine utilization and the formation of MHPG in various brain regions. For instance, preclinical experiments using pharmacological agents that increase norepinephrine release consistently report a corresponding rise in MHPG levels. Conversely, treatments that suppress noradrenergic neuronal firing lead to a decrease in MHPG, confirming its role as a sensitive marker of norepinephrine turnover. researchgate.net While MHPG in the periphery can also originate from the adrenal medulla and sympathetic nerves, the sulfate (B86663) conjugate of MHPG (MHPG-SO4) found in urine is considered to be of primarily central origin, providing a non-invasive, albeit indirect, measure of brain norepinephrine metabolism. nih.gov

MHPG levels are also a key indicator of presynaptic alpha-2 (α2)-adrenoceptor function. These receptors are located on the terminals of noradrenergic neurons and function as autoreceptors; when activated by norepinephrine in the synaptic cleft, they initiate a negative feedback loop that inhibits further norepinephrine release. sigmaaldrich.comnih.gov This regulatory mechanism is crucial for maintaining homeostasis within the noradrenergic system.

Preclinical studies in animal models have demonstrated this relationship clearly. The administration of α2-adrenoceptor agonists, which mimic the action of norepinephrine at these autoreceptors, leads to a significant, dose-dependent decrease in MHPG concentrations in the CSF and brain tissue. nih.gov This reduction occurs because the activation of α2-autoreceptors suppresses neuronal firing and subsequent norepinephrine release and metabolism.

Conversely, the administration of α2-adrenoceptor antagonists, which block the inhibitory feedback mechanism, results in an increase in norepinephrine release and a subsequent, though sometimes modest, rise in MHPG levels. nih.gov Therefore, the measurement of MHPG provides a functional readout of the tonic and phasic activity of these critical presynaptic autoreceptors. However, some research suggests that plasma MHPG may be an insensitive indicator of acute, pharmacologically induced changes in neuronal norepinephrine release compared to direct measurement of norepinephrine itself, as MHPG levels are largely determined by intraneuronal metabolism. nih.gov

| Compound | Receptor Action | Effect on MHPG Concentration | Reference |

|---|---|---|---|

| Clonidine | α2-Agonist | Dose-dependent decrease | nih.gov |

| Detomidine | α2-Agonist | Dose-dependent decrease | nih.gov |

| Medetomidine | α2-Agonist | Dose-dependent decrease | nih.gov |

| Atipamezole | α2-Antagonist | No significant change | nih.gov |

Role in Central Noradrenergic System Dynamics

MHPG production is intrinsically linked to the dynamics of the central noradrenergic system, which is pivotal in regulating states of arousal, stress, and attention. The primary hub of this system is the locus coeruleus.

The locus coeruleus (LC), a compact nucleus located in the pons of the brainstem, is the principal source of norepinephrine for most of the brain. wikipedia.orgnih.gov Neurons originating in the LC project extensively throughout the central nervous system, innervating the cerebral cortex, hippocampus, cerebellum, thalamus, and amygdala. mdpi.comnih.gov This widespread network, known as the LC-noradrenergic system, is fundamental to modulating a vast array of physiological and cognitive processes, including the sleep-wake cycle, attention, memory, and stress responses. nih.govbiorxiv.org

The LC-noradrenergic system is highly responsive to stress and arousing stimuli. In preclinical animal models, exposure to various stressors—both psychological and physical—results in a marked activation of LC neurons. nih.govnih.gov This activation triggers a significant increase in the synthesis, release, and turnover of norepinephrine in terminal fields such as the prefrontal cortex, hippocampus, and amygdala.

This stress-induced surge in noradrenergic activity is directly mirrored by a corresponding increase in brain MHPG levels. Studies in rodents have shown that exposure to acute stressors like footshock, restraint, or forced swimming leads to elevated concentrations of MHPG in multiple brain areas. nih.gov This response is considered an adaptive mechanism that enhances arousal, vigilance, and cognitive processing to cope with the challenging situation. nih.govresearchgate.net The magnitude of the MHPG increase often correlates with the intensity and duration of the stressor, making it a useful biomarker for quantifying the neurochemical response to stressful events in preclinical research.

| Stressor Type | Animal Model | Observed Effect on Brain Norepinephrine System | Corresponding Change in MHPG |

|---|---|---|---|

| Psychological Stress | Rat | Increased arousal via brain CRH | Implied increase with noradrenergic activation |

| Electrical Footshock | Rat | Increased catecholamine levels | Elevated |

| Restraint Stress | Rodent | Altered morphology and physiology of medial prefrontal cortex | Elevated |

| Chronic Stress | Rodent | Atrophy of NE axonal projections | Variable; may decrease with chronic depletion |

Interactions with Other Neurotransmitter Systems in Preclinical Contexts

The noradrenergic system does not operate in isolation; it engages in complex interactions with other major neurotransmitter systems, and MHPG levels can reflect these integrated dynamics. Preclinical studies have highlighted significant cross-talk between noradrenergic, dopaminergic, and serotonergic pathways. science.govapspublisher.com

For example, the LC sends dense projections to the ventral tegmental area and the substantia nigra, key sites of dopamine (B1211576) neurons. Norepinephrine, acting via adrenoceptors in these regions, can modulate the firing rate of dopaminergic neurons and subsequent dopamine release in target areas like the prefrontal cortex and striatum. researchgate.net Pharmacological manipulations in animal models that alter dopamine function can, in turn, influence noradrenergic activity and MHPG levels, indicating a reciprocal relationship. In studies related to schizophrenia models, the interplay between the metabolites of dopamine (homovanillic acid, HVA) and norepinephrine (MHPG) is often examined to understand the balance between these two catecholamine systems. nih.gov

Similarly, there are extensive connections between the LC and the raphe nuclei, the primary source of serotonin (B10506). This interaction is bidirectional, with each system capable of modulating the other's activity. nih.gov For instance, certain antidepressant compounds that primarily target the serotonin system have been shown to secondarily alter norepinephrine turnover and MHPG levels in the brains of rodents. These findings underscore that MHPG levels in preclinical models should be interpreted not just as an index of isolated noradrenergic function, but as a reflection of a system that is in constant communication with other key neurochemical pathways. researchgate.net

Investigation in Animal Models of Affective States

The study of this compound (MHPG), the primary metabolite of norepinephrine (NE) in the brain, has been instrumental in understanding the neurobiological underpinnings of affective states in animal models. Fluctuations in MHPG levels are often correlated with behavioral changes that mimic human affective disorders, providing a valuable biomarker for assessing the state of the noradrenergic system.

Noradrenergic System Dysregulation in Animal Models of Depression

Animal models of depression are crucial for investigating the pathophysiology of this complex disorder and for the preclinical assessment of potential antidepressant therapies. A key focus of this research has been the dysregulation of the noradrenergic system, with MHPG serving as a key indicator of norepinephrine turnover.

One of the most widely used and validated models is the Chronic Unpredictable Mild Stress (CUMS) paradigm. This model exposes rodents to a series of mild, unpredictable stressors over an extended period, leading to a state of behavioral despair and anhedonia, core symptoms of depression. Studies have shown that rats subjected to CUMS exhibit significant alterations in monoamine levels in various brain regions, including the frontal cortex, striatum, and hippocampus. mdpi.com These changes are believed to underlie the observed depressive-like behaviors. The CUMS protocol has been demonstrated to be a robust animal model of depression, strongly associated with anhedonic behavior in rodents. nih.gov The model's effectiveness lies in its ability to induce a state of helplessness by exposing animals to stressors in an unpredictable manner, leading to disruptions in homeostasis and causing a range of physiological and behavioral disturbances. plos.org

Another well-established genetic model is the Flinders Sensitive Line (FSL) rat. These rats are selectively bred for their increased sensitivity to an anticholinesterase agent and exhibit a behavioral profile that partially resembles human depression, including reduced appetite and psychomotor activity. nih.gov While the FSL rat model has proven useful for screening antidepressants, neurochemical evidence suggests that this model does not exhibit the noradrenergic system changes typically associated with depression, indicating that its depressive-like phenotype may be mediated by other neurotransmitter systems. nih.gov

The learned helplessness paradigm, where animals are exposed to uncontrollable stressors, has also been shown to induce depressive-like behaviors and is associated with increased central noradrenergic activity. nih.gov

Anxiety-Related Behavior and this compound Correlates in Animal Studies

Animal models of anxiety are essential tools for elucidating the neurobiological mechanisms of anxiety disorders and for the discovery of novel anxiolytic drugs. MHPG levels are often measured in these models to assess the involvement of the noradrenergic system in anxiety-related behaviors.

Commonly used models to study anxiety-like behavior in rodents include the elevated plus-maze (EPM) and the light-dark box test . These tests are based on the natural aversion of rodents to open, brightly lit spaces. Anxiolytic compounds typically increase the time spent in the open arms of the EPM or the light compartment of the light-dark box. The Vogel conflict test is another widely used paradigm that assesses the anxiolytic potential of drugs by measuring their ability to increase punished licking behavior. frontiersin.orgresearchgate.net

While direct measurements of MHPG in these specific anxiety models are not extensively detailed in the provided search results, the involvement of the noradrenergic system is well-established. For instance, inhibition of the medial prefrontal cortex has been shown to produce anxiolytic-like effects in the Vogel conflict test, a brain region heavily innervated by noradrenergic neurons. nih.gov

Studies in Neurodegenerative Animal Models

Neurodegenerative diseases such as Parkinson's and Alzheimer's are often accompanied by non-motor symptoms, including depression and anxiety, which have been linked to noradrenergic dysfunction. Animal models of these diseases provide a platform to investigate the role of MHPG and the noradrenergic system in the progression of both motor and non-motor deficits.

Parkinson's Disease Animal Models and Noradrenergic Metabolite Profiles

The primary pathology in Parkinson's disease (PD) is the loss of dopaminergic neurons in the substantia nigra. However, degeneration of noradrenergic neurons in the locus coeruleus is also a significant feature of the disease.

The 6-hydroxydopamine (6-OHDA) rat model is a widely used neurotoxic model that mimics the dopaminergic degeneration seen in PD. nih.gov Unilateral injection of 6-OHDA into the striatum or medial forebrain bundle leads to a progressive loss of dopaminergic neurons and subsequent motor impairments. nih.govnih.gov Studies using this model have shown that 6-OHDA-induced lesions can lead to anxiety and depression-like behaviors in rats. nih.gov While direct MHPG measurements in specific brain regions of 6-OHDA lesioned rats were not detailed in the provided results, the model is known to impact mitochondrial bioenergetics differently across brain regions, with the striatum showing a decrease in oxidative phosphorylation. mdpi.com

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is another common neurotoxin-based model of PD. MPTP administration leads to a significant reduction in the number of tyrosine hydroxylase-immunoreactive (TH-ir) neurons in the substantia nigra and a decrease in striatal TH staining. nih.gov Interestingly, one study found that MPTP-lesioned mice exhibited anxiolytic and antidepressive behaviors after recovering from initial motor deficits, which was associated with an increased expression of norepinephrine transporters in several brain regions, including the hippocampus and medial prefrontal cortex. nih.gov This suggests a complex and potentially compensatory response of the noradrenergic system to dopaminergic neurodegeneration.

| Animal Model | Key Noradrenergic System Findings | Observed Behavioral Correlates |

|---|---|---|

| 6-OHDA Rat Model | Induces dopaminergic and noradrenergic deficits. | Motor impairments, anxiety, and depression-like behaviors. nih.gov |

| MPTP Mouse Model | Reduces TH-ir neurons in the substantia nigra. nih.gov Increased norepinephrine transporter expression post-recovery in some studies. nih.gov | Initial motor deficits followed by potential anxiolytic and antidepressive behaviors in some paradigms. nih.gov |

Alzheimer's Disease Animal Models and this compound Research

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Noradrenergic dysfunction is also an early and consistent feature of AD pathology.

Transgenic mouse models that overexpress mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1) are widely used to study AD. The APPswe/PS1dE9 mouse model, for instance, develops age-dependent Aβ deposition and neuronal loss. plos.org In this model, degeneration of cholinergic and monoaminergic afferents occurs, with a more severe loss of these fibers in proximity to Aβ deposits. nih.gov Research indicates that in young APP/PS1 mice, neurodegeneration, including a reduction in serotonin (5-HT) and an elevation of Aβ levels, occurs earlier in the amygdala than in the hippocampus. frontiersin.org

The 3xTg-AD mouse model harbors three transgenes (APP, PS1, and tau) and develops both Aβ plaques and tau pathology. nih.gov These mice exhibit early and progressive hippocampal and taurine loss, along with recognition memory impairments. mdpi.com While specific MHPG data for these models were not available in the provided search results, the documented degeneration of monoaminergic systems strongly implies alterations in MHPG levels.

| Animal Model | Key Pathological Features | Reported Neurochemical Changes |

|---|---|---|

| APPswe/PS1dE9 Mouse Model | Age-dependent Aβ plaques and neuronal loss. plos.org | Degeneration of cholinergic and monoaminergic afferents, especially near Aβ plaques. nih.gov Early 5-HT reduction in the amygdala. frontiersin.org |

| 3xTg-AD Mouse Model | Develops both Aβ plaques and tau pathology. nih.gov | Early hippocampal and taurine loss. mdpi.com Accumulation of Aβ and hyperphosphorylated tau. mdpi.com |

Preclinical Research on Pharmacological Modulators and this compound Levels

Investigating how pharmacological agents affect MHPG levels in animal models is crucial for understanding their mechanism of action and for developing new therapeutic strategies for neurological and psychiatric disorders.

Studies in mice have shown that noradrenaline reuptake inhibitors, such as desipramine and amitriptyline , decrease brain MHPG concentrations, reflecting their action on the norepinephrine transporter. In contrast, a selective serotonin reuptake inhibitor (SSRI), zimeldine , did not alter MHPG levels, highlighting the specificity of these drug classes. nih.gov Chronic treatment with the SSRI fluoxetine in rats has been shown to have age-dependent effects on the serotonergic system, which could indirectly influence noradrenergic pathways. nih.govnih.govnih.govresearchgate.netisfcppharmaspire.com Another SSRI, escitalopram , was found to increase norepinephrine levels in the hippocampus of a rat model of vascular dementia. frontiersin.org

Alpha-2 adrenoceptor agents also directly impact MHPG levels. The agonist clonidine dose-dependently reduces brain MHPG, while the antagonist yohimbine leads to its elevation, demonstrating the regulatory role of these autoreceptors on norepinephrine release and metabolism. nih.gov

Benzodiazepines, such as diazepam , are widely used for their anxiolytic properties. While their primary mechanism of action is through the potentiation of GABAergic neurotransmission, chronic use has been associated with cognitive impairment. researchgate.net Recent research suggests that diazepam can activate the translocator protein (TSPO) in microglia, leading to increased synaptic engulfment and cognitive decline, a mechanism potentially independent of its effects on GABA-A receptors. nih.gov Acute administration of other benzodiazepines, triazolam, and the non-benzodiazepine hypnotic zolpidem, has been shown to decrease BDNF protein levels in the hippocampus of mice.

| Pharmacological Modulator | Animal Model | Effect on MHPG/Noradrenergic System |

|---|---|---|

| Desipramine, Amitriptyline | Mouse | Decreased brain MHPG concentrations. nih.gov |

| Zimeldine (SSRI) | Mouse | No effect on MHPG levels. nih.gov |

| Fluoxetine (SSRI) | Rat | Age-dependent effects on the serotonergic system. nih.govnih.govnih.govresearchgate.netisfcppharmaspire.com |

| Escitalopram (SSRI) | Rat (Vascular Dementia Model) | Increased hippocampal norepinephrine levels. frontiersin.org |

| Clonidine (α2-agonist) | Mouse | Dose-dependently reduced brain MHPG. nih.gov |

| Yohimbine (α2-antagonist) | Mouse | Elevated brain MHPG concentrations. nih.gov |

| Diazepam (Benzodiazepine) | Mouse | Chronic use linked to cognitive impairment, potentially via microglial activation. nih.govresearchgate.net |

Theoretical Frameworks and Research Directions for M Hydroxyphenylglycol Studies

The "Output Hypothesis" in the Context of Animal Systems

The "Output Hypothesis" posits that the concentration of neurotransmitter metabolites, such as m-Hydroxyphenylglycol (MHPG), in peripheral fluids can serve as an index of the activity of specific neurotransmitter systems within the central nervous system (CNS). In the context of animal systems, this hypothesis has been a cornerstone of research aiming to understand the relationship between central noradrenergic activity and peripheral biomarker levels. MHPG is the primary metabolite of norepinephrine (B1679862) in the brain, and its levels in cerebrospinal fluid (CSF), plasma, and urine are often measured as a proxy for norepinephrine turnover in the CNS.

The core tenet of this hypothesis is that MHPG, being lipid-soluble, can readily cross the blood-brain barrier. Therefore, a significant portion of MHPG found in the periphery is believed to originate from the brain. Animal studies have been crucial in exploring this relationship. For instance, electrical stimulation of the locus coeruleus, the principal site of noradrenergic neurons in the brain, has been shown to increase MHPG levels in the cortex and CSF of rats. Conversely, lesions of this nucleus lead to a decrease in MHPG concentrations.

Furthermore, research in animal models of stress has provided substantial evidence supporting the output hypothesis. nih.govnih.gov Acute and chronic stress paradigms in rodents have consistently demonstrated elevations in brain norepinephrine turnover, which are mirrored by increased MHPG levels in both brain tissue and peripheral circulation. These findings suggest that peripheral MHPG can reflect the brain's noradrenergic response to stressful stimuli.

However, the interpretation of peripheral MHPG levels is not without its complexities. A notable portion of circulating MHPG is also derived from the peripheral sympathetic nervous system. Therefore, distinguishing the central versus peripheral contribution to plasma and urinary MHPG remains a significant challenge. Despite this limitation, the "Output Hypothesis" continues to be a valuable framework for preclinical research, guiding the use of peripheral MHPG as a biomarker to investigate central noradrenergic function in various physiological and pathological states in animal models.

Methodological Advancements in this compound Research

The accurate quantification of this compound has been pivotal to its study as a biomarker. Over the years, analytical methodologies have evolved significantly, offering improved sensitivity, specificity, and throughput.

Initially, research relied on spectrophotometric and fluorometric assays, which, while groundbreaking at the time, often lacked the specificity required to distinguish MHPG from other structurally similar compounds. The advent of chromatographic techniques revolutionized the field.

Gas Chromatography-Mass Spectrometry (GC-MS) became a gold standard for MHPG analysis. This technique involves the derivatization of MHPG to increase its volatility, followed by separation on a gas chromatograph and detection by a mass spectrometer. GC-MS offers high specificity and sensitivity, allowing for the accurate measurement of MHPG in complex biological matrices like plasma, urine, and CSF.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with electrochemical detection (ECD) or mass spectrometry (LC-MS), has become the most widely used method for MHPG quantification. mastelf.comemerypharma.comlabmanager.commastelf.com HPLC offers several advantages over GC-MS, including simpler sample preparation (often not requiring derivatization) and the ability to simultaneously measure other monoamine metabolites. HPLC-ECD is particularly sensitive for electrochemically active compounds like MHPG. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced the speed and resolution of these separations. mastelf.comemerypharma.com

More recent advancements have focused on increasing throughput and sensitivity. The development of tandem mass spectrometry (MS/MS) has significantly improved the specificity of detection by monitoring specific precursor-to-product ion transitions. emerypharma.com Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), have also been developed for MHPG, offering a high-throughput and cost-effective option for screening large numbers of samples, though they may sometimes have limitations in terms of specificity compared to chromatographic methods.

Below is an interactive data table summarizing the key features of these analytical techniques.

| Analytical Technique | Principle | Sample Throughput | Sensitivity | Specificity | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Moderate | High | Very High | Gold standard for accuracy. |

| High-Performance Liquid Chromatography (HPLC) with ECD | Separation of compounds in a liquid phase with electrochemical detection. | High | Very High | High | Excellent sensitivity for electroactive compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation followed by highly specific mass detection. | High | Very High | Very High | High specificity and sensitivity; can multiplex. |

| Immunoassays (ELISA) | Antibody-based detection of the target molecule. | Very High | Moderate to High | Moderate | High throughput and cost-effective. |

Future Directions in Preclinical Investigations of this compound

The role of this compound as a biomarker continues to evolve, and future preclinical investigations are poised to explore several exciting new directions.

One promising area is the application of MHPG as a biomarker in animal models of neurodegenerative diseases. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net Alterations in noradrenergic signaling have been implicated in the pathophysiology of conditions such as Alzheimer's disease and Parkinson's disease. medrxiv.orgnih.gov Longitudinal studies in transgenic animal models could utilize serial MHPG measurements to track disease progression and to evaluate the efficacy of novel therapeutic interventions targeting the noradrenergic system.

Furthermore, the development of more sophisticated animal models that allow for the simultaneous measurement of central and peripheral MHPG levels will be critical for refining the "Output Hypothesis." This could involve the use of microdialysis techniques in conscious, freely moving animals to correlate real-time changes in brain MHPG with fluctuations in plasma and urinary levels under various behavioral paradigms.

Another avenue for future research lies in exploring MHPG as a potential therapeutic target itself, rather than just a biomarker. drugtargetreview.comresearcher.lifenih.govresearchgate.net While MHPG is a metabolite, its formation is directly linked to the activity of monoamine oxidase and catechol-O-methyltransferase. Preclinical studies could investigate whether pharmacological modulation of these enzymes, with the aim of altering MHPG production, has downstream effects on noradrenergic signaling and behavior.

Finally, the integration of MHPG measurements with other "omics" technologies, such as genomics, proteomics, and metabolomics, holds significant promise. This multi-modal approach in preclinical studies could help to identify novel pathways and networks associated with altered noradrenergic function, providing a more holistic understanding of the role of this system in health and disease. Such studies could reveal new therapeutic targets and provide a more comprehensive picture of the biochemical sequelae of noradrenergic dysregulation.

Q & A

Q. Q. How can researchers ensure ethical reporting of m-Hydroxyphenylglycol data in vulnerable populations (e.g., pediatric or psychiatric cohorts)?

- Answer : Follow STROBE-Metabolomics guidelines for transparent reporting. Obtain informed consent for biomarker data sharing via de-identified repositories. For exploratory findings, pre-register hypotheses on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.